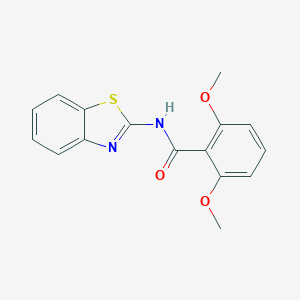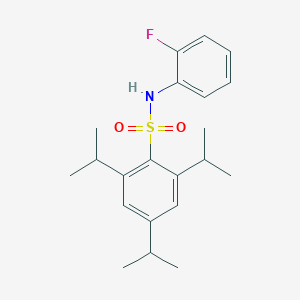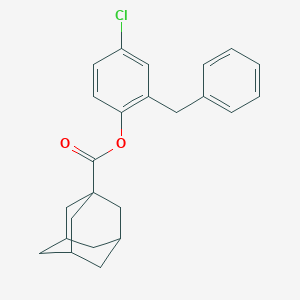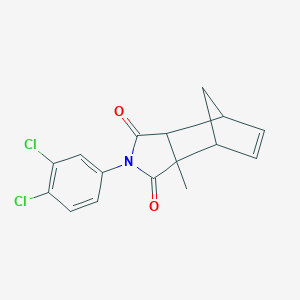![molecular formula C13H11N9O4 B392889 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392889.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an amino group, a nitro group, and a triazole ring, which contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the oxadiazole ring: The oxadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazides and nitriles.
Functionalization with amino and nitro groups: The amino group can be introduced via nucleophilic substitution reactions, while the nitro group can be added through nitration reactions using reagents like nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the amino group could yield a nitroso or nitro derivative.
科学的研究の応用
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and explosives, due to its energetic properties.
作用機序
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the triazole and oxadiazole rings can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but with different substitution patterns.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Contains a hydroxy and methoxy group instead of a nitro group.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C13H11N9O4 |
|---|---|
分子量 |
357.28g/mol |
IUPAC名 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C13H11N9O4/c1-7-10(16-20-21(7)12-11(14)18-26-19-12)13(23)17-15-6-8-4-2-3-5-9(8)22(24)25/h2-6H,1H3,(H2,14,18)(H,17,23)/b15-6+ |
InChIキー |
UVWPEGXISGSZRC-GIDUJCDVSA-N |
異性体SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole](/img/structure/B392806.png)
![4-[3-(benzyloxy)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B392807.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B392808.png)
![4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B392812.png)


![N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE](/img/structure/B392815.png)
![5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B392819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B392820.png)


![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B392826.png)

![Hexyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B392829.png)
